Product packaging for 1,6-Dioxacyclohexadecane-7,16-dione(Cat. No.:CAS No. 58296-43-8)

1,6-Dioxacyclohexadecane-7,16-dione

Cat. No.: B3054114
CAS No.: 58296-43-8
M. Wt: 256.34 g/mol
InChI Key: AMCTYGGTIWUNMF-UHFFFAOYSA-N
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Description

1,6-Dioxacyclohexadecane-7,16-dione (CAS 58296-43-8) is a macrocyclic ester compound with the molecular formula C14H24O4 and a molecular weight of 256.34 g/mol . This chemical, characterized by its structure incorporating two ester groups within a large ring system (as represented by the SMILES notation C1CCCCC(=O)OCCCCOC(=O)CCC1 ), serves as a valuable specialty monomer and intermediate in advanced materials research. Its primary research value lies in the development and synthesis of biodegradable aliphatic polyesters and thermoplastic elastomers . Researchers utilize this compound to create copolymers with tailored properties, often through polycondensation or transesterification reactions with various diols and other dicarboxylic acids . The macrocyclic structure of this compound contributes to specific physical characteristics in the resulting polymers, including crystallinity, melting behavior, and mechanical strength. Furthermore, its application extends to the formulation of photodegradation-resistant biodegradable films, which are investigated for agricultural uses such as mulching, where controlled lifespan and environmental durability are critical . This product is intended for research purposes exclusively and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O4 B3054114 1,6-Dioxacyclohexadecane-7,16-dione CAS No. 58296-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dioxacyclohexadecane-7,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H24O4/c15-13-9-5-3-1-2-4-6-10-14(16)18-12-8-7-11-17-13/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCTYGGTIWUNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=O)OCCCCOC(=O)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069243
Record name 1,6-Dioxacyclohexadecane-7,16-dione
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Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58296-43-8
Record name 1,6-Dioxacyclohexadecane-7,16-dione
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Record name 1,6-Dioxacyclohexadecane-7,16-dione
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Record name 1,6-Dioxacyclohexadecane-7,16-dione
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Record name 1,6-Dioxacyclohexadecane-7,16-dione
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Synthetic Methodologies for 1,6 Dioxacyclohexadecane 7,16 Dione and Its Analogs

Macrocyclization Strategies for Dioxa-Diones

The construction of the macrocyclic framework of dioxa-diones is the cornerstone of their synthesis. Several powerful techniques have been employed to achieve this, each with its own advantages and limitations.

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of a wide array of macrocycles, including unsaturated lactones. rsc.orgnih.gov This catalytic reaction, often employing ruthenium or molybdenum-based catalysts, facilitates the formation of a carbon-carbon double bond within a linear precursor, effectively closing the ring. nih.gov The success of RCM in synthesizing macrocyclic lactones has been demonstrated in the preparation of various ring sizes, from 12 to 29-membered structures. nih.gov

The choice of catalyst can significantly influence the stereoselectivity of the newly formed double bond. While many common catalysts yield mixtures of (E)- and (Z)-isomers, newer developments have led to highly stereoselective RCM reactions. acs.orgnih.gov For instance, tungsten-based alkylidene catalysts have shown exceptional control, affording high Z-selectivity in the synthesis of macrocyclic alkenes. nih.gov This level of control is particularly crucial in the synthesis of complex, biologically active natural products where specific stereochemistry is essential for their function. nih.gov

The efficiency of RCM can be affected by reaction conditions, such as concentration. Traditionally, high-dilution conditions have been necessary to minimize the formation of undesirable oligomers. rsc.org However, recent advancements have enabled high-concentration RCM, which is more amenable to large-scale synthesis. rsc.org

Intermolecular and Intramolecular Condensation Reactions

Condensation reactions, both intermolecular and intramolecular, represent a classical yet effective approach to the synthesis of macrocyclic dilactones. The formation of 1,6-Dioxacyclohexadecane-7,16-dione can be envisioned through the intramolecular condensation of a linear precursor containing both a hydroxyl and a carboxylic acid group, or the intermolecular condensation of a diol and a dicarboxylic acid.

Intramolecular aldol-type condensation reactions have been utilized in the synthesis of complex polycyclic systems, demonstrating the feasibility of forming rings through carbon-carbon bond formation under basic conditions. rsc.org The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. rsc.org Similarly, intramolecular Knoevenagel-type reactions have been employed to construct anthraquinone (B42736) derivatives from naphthoquinone precursors. rsc.org

The formation of the ester linkages in dioxa-diones is a key step. The reaction between an alcohol and a carboxylic acid to form an ester is a fundamental transformation in organic synthesis. For macrocyclization, this reaction is performed intramolecularly, often requiring specific activating agents or catalysts to promote the desired ring closure over polymerization. The success of these cyclizations is highly dependent on factors that influence the probability of the reactive ends of the linear precursor encountering each other. acs.org

Enzymatic Synthesis Pathways for Macrocyclic Lactones and Polyesters

Enzymes, particularly lipases, have gained prominence as powerful biocatalysts for the synthesis of macrocyclic lactones and polyesters. researchgate.net These enzymes can catalyze esterification reactions with high selectivity and efficiency under mild conditions. researchgate.net A notable application is the selective and efficient preparation of macrocyclic dilactones from diols and succinic anhydride (B1165640) through biocatalytic condensation. researchgate.net

Engineered enzymes, such as "carbene transferases" derived from cytochrome P450, offer novel strategies for lactone synthesis. nsf.govnih.gov These biocatalysts can facilitate intramolecular carbene C-H insertion reactions to construct lactones with diverse ring sizes and complex scaffolds, including fused, spiro, and bridged systems. nsf.govnih.gov This enzymatic approach complements traditional chemical methods by enabling new types of bond formations. nih.gov

Precursor Design and Stereochemical Control in this compound Synthesis

The design of the linear precursor is a critical aspect of any successful macrocyclization strategy. The structure of the precursor dictates the size and functionality of the resulting macrocycle. For this compound, a plausible precursor would be a 16-carbon chain with hydroxyl and carboxyl functionalities at appropriate positions to facilitate the formation of the two ester bonds.

Stereochemistry within the precursor can significantly influence the efficiency of the macrocyclization reaction. The conformation of the linear chain, which is influenced by the stereocenters present, can either favor or hinder the close proximity of the reactive functional groups required for cyclization. acs.org This stereochemical dependence has been observed in numerous total syntheses of complex natural macrocycles, where only a specific diastereomer of the seco-acid (the open-chain precursor) successfully undergoes cyclization. acs.org

Achieving stereochemical control is therefore a major focus in the synthesis of complex macrocycles. This can be accomplished through various strategies, including the use of chiral starting materials, asymmetric catalysts, or chiral auxiliaries to direct the formation of specific stereoisomers during the synthesis of the linear precursor.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of macrocyclic compounds to minimize environmental impact and improve sustainability. rsc.orgnih.gov A key focus is the reduction of solvent usage, particularly hazardous and volatile organic solvents, which are often used in large quantities for high-dilution macrocyclization reactions. rsc.org

Innovative approaches such as phase separation/continuous flow macrocyclization protocols have been developed to address this issue. rsc.org These methods can eliminate the need for high-dilution conditions and allow for the synthesis of macrocycles on a larger scale with reduced waste. rsc.org The use of environmentally benign reaction media, such as polyethylene (B3416737) glycol (PEG) or water, is another important aspect of green macrocycle synthesis. rsc.orgfrontiersin.org

Furthermore, the use of renewable resources as starting materials is a significant step towards greener chemical processes. For instance, plant-based feedstocks like olive oil can be utilized to synthesize a variety of macrocyclic lactones and dilactones. nih.gov This approach not only reduces reliance on petrochemicals but also introduces the potential for creating valuable products from biomass. nih.gov The development of catalytic reactions, such as RCM, that are efficient and can be performed under milder, more environmentally friendly conditions also contributes to the greening of macrocycle synthesis. rsc.orgnih.gov

Chemical Reactivity and Transformation Mechanisms of 1,6 Dioxacyclohexadecane 7,16 Dione

Nucleophilic Addition Reactions at Carbonyl Centers

The carbonyl groups within the 1,6-Dioxacyclohexadecane-7,16-dione molecule are primary sites for nucleophilic addition reactions. The carbon atom of the carbonyl group is electron-deficient, making it susceptible to attack by nucleophiles. This fundamental reactivity is a key aspect of its chemical behavior.

The reactivity of the carbonyl centers is influenced by the macrocyclic structure, which can impose conformational constraints that affect the accessibility of these electrophilic sites. Nucleophilic attack on one of the carbonyl carbons can lead to the opening of the macrocyclic ring, a process that is central to its polymerization behavior.

Ring-Opening Polymerization (ROP) of Dioxa-Lactones

Ring-opening polymerization (ROP) is a significant reaction pathway for cyclic esters, including dioxa-lactones like this compound. In this process, the cyclic monomer is converted into a linear polymer. youtube.com Unlike the ROP of small, strained lactones, the polymerization of macrolactones is often driven by entropy rather than the relief of ring strain. bas.bg

A variety of catalytic systems have been developed to facilitate the ring-opening polymerization of lactones, including dioxa-diones. These can be broadly categorized into metal-based catalysts and organocatalysts.

Metal-based catalysts: Historically, organometallic catalysts, particularly those based on tin, aluminum, zinc, and rare-earth metals, have been widely used for ROP. mdpi.com For instance, aluminum-salen complexes have shown high potential for the ROP of macrolactones, producing high molecular weight polyesters. acs.org

Organocatalysts: More recently, metal-free organocatalysts have gained prominence due to their lower toxicity and milder reaction conditions. mdpi.com These include "super bases" like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazene bases. acs.org For example, TBD has been used to catalyze the ROP of 1,5-dioxepan-2-one. nih.gov 4-dimethylaminopyridine (B28879) (DMAP) and combinations of thiourea (B124793) and (-)-sparteine (B7772259) have also been employed for the ROP of 1,4-dioxan-2,5-dione derivatives. researchgate.net

Table 1: Examples of Catalytic Systems for ROP of Dioxa-Lactones

Catalyst TypeSpecific Catalyst ExamplesMonomer Examples
Metal-basedAluminum-salen complexes acs.orgMacrolactones acs.org
Organocatalyst1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) acs.orgnih.gov1,5-dioxepan-2-one nih.gov
Organocatalyst1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) acs.orgnih.gov1,5-dioxepan-2-one nih.gov
Organocatalyst4-dimethylaminopyridine (DMAP) researchgate.net(3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione researchgate.net
OrganocatalystThiourea/(-)-sparteine researchgate.net(3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione researchgate.net

Copolymerization offers a versatile strategy to tailor the properties of polyesters. By incorporating different monomer units into the polymer chain, properties such as crystallinity and degradability can be modified. For instance, the copolymerization of 1,4-dioxane-2,5-dione-type monomers with lactide has been explored to create novel degradable polyesters. researchgate.net These strategies can be applied to this compound to develop new materials with specific characteristics.

The mechanism of ROP can proceed through different pathways, primarily cationic or anionic, depending on the initiator used. youtube.com

Anionic ROP: This involves a nucleophilic initiator, such as a metal hydroxide (B78521) or alkoxide, which attacks the electrophilic carbonyl carbon of the lactone. youtube.com This leads to the cleavage of the acyl-oxygen bond and the formation of a propagating alkoxide chain end. tandfonline.com

Cationic ROP: In this mechanism, an electrophilic initiator, like a strong acid, protonates the oxygen atom of the ester group, activating the monomer towards nucleophilic attack by another monomer molecule. youtube.com

Organocatalyzed ROP: Organocatalysts can operate through various mechanisms. For example, basic catalysts like DBU and TBD can activate an initiator (like an alcohol) by deprotonation, which then initiates the polymerization. nih.gov TBD can also act as a nucleophile itself to initiate the ROP. nih.gov

The polymerization of large-ring lactones is often considered to be driven by a large positive entropy change, which compensates for the low ring strain. bas.bg

Transesterification and Oligomerization Phenomena

During polymerization, transesterification reactions can occur, which involve the exchange of alkoxy groups between ester molecules. This can lead to a redistribution of monomer units within the polymer chains and the formation of cyclic oligomers. These side reactions can affect the molecular weight and structure of the final polymer. In some cases, transesterification is an undesirable side reaction, while in others, it can be utilized to create specific polymer architectures.

Oligomerization, the formation of short polymer chains, can also occur, particularly in the early stages of polymerization or under specific reaction conditions that favor the formation of low molecular weight products.

Functionalization and Derivatization Reactions of the Macrocyclic Core

The macrocyclic core of this compound can be chemically modified to introduce new functional groups and create derivatives with altered properties. These reactions can target the ester linkages or other parts of the macrocycle if they contain reactive sites.

Functionalization can be achieved through various chemical transformations. For example, reduction of the ester groups would yield a diol, while hydrolysis would open the ring to form a hydroxy acid. These transformations create new molecules with different functionalities that can be used as building blocks for other syntheses. bas.bg The ability to functionalize the macrocycle or the resulting polymer expands the potential applications of this class of compounds.

Conformational Analysis and Molecular Recognition of 1,6 Dioxacyclohexadecane 7,16 Dione

Elucidation of Preferred Conformations in Solution and Solid State

The three-dimensional structure of macrocycles is not static; they exist as an ensemble of interconverting conformations. Understanding the preferred spatial arrangements of 1,6-dioxacyclohexadecane-7,16-dione in different environments, such as in solution and in the solid crystalline state, is crucial for predicting its properties and functions.

In the solid state, the conformation of a macrocycle is often one of its low-energy forms, which can be influenced by crystal packing forces that may stabilize a conformation different from the global minimum in the gas phase. These forces can include weak intermolecular interactions with adjacent molecules within the crystal lattice. For similar macrocycles, the orientation of functional groups like carbonyls is arranged to minimize steric repulsion.

The conformational behavior in solution is often more complex. The flexibility of the 16-membered ring allows for a variety of accessible conformations. The presence of polar functional groups, such as the ester linkages in this compound, suggests that the polarity of the solvent will play a significant role in determining the conformational preferences. In polar solvents, conformations that expose the polar groups to the solvent will be favored, while in nonpolar solvents, conformations that shield these groups may be more stable. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for studying these solution-phase conformations.

It's important to note that even for closely related macrocycles, constraining them into their bioactive conformation is a key strategy in designing molecules for specific biological targets. nih.govresearchgate.netnih.gov However, unexpected findings have shown that increased conformational flexibility in a macrocycle-receptor complex can lead to reduced dissociation rates, thereby enhancing the stability of the complex. nih.govresearchgate.netnih.gov This highlights the intricate relationship between flexibility and binding affinity.

Influence of Ring Size and Heteroatoms on Macrocyclic Flexibility

The conformational flexibility of a macrocycle is intrinsically linked to its ring size and the nature of the atoms within the ring.

Ring Size: The size of the macrocyclic ring is a primary determinant of its flexibility. nih.gov Smaller rings are generally more rigid due to increased angle and torsional strain. As the ring size increases, the molecule gains more conformational freedom, allowing it to adopt a wider range of shapes. For instance, a 14-membered macrocycle is considered a low-strain system where functionalities like triazole rings and amide bonds can be nearly planar. nih.gov The construction of macrocycles often involves cyclization of a linear precursor, a process that can also lead to the formation of oligomers. nih.gov

Heteroatoms: The incorporation of heteroatoms, such as the two oxygen atoms in the ring of this compound, significantly influences the macrocycle's conformational landscape. The presence of these ether linkages introduces polarity and the potential for hydrogen bonding, which can affect intermolecular and intramolecular interactions. Furthermore, the specific placement of heteroatoms can introduce conformational biases. For example, in some systems, non-covalent interactions involving heteroatoms are thought to "lock" the conformation, although their contribution to planarizing torsional potentials can sometimes be minor compared to factors like steric repulsion and extended conjugation. researchgate.net The flexibility imparted by single-bond connectivity, often involving heteroatoms, can also enhance solubility in common organic solvents. researchgate.net

A comparative look at related dioxa-macrocycles reveals the impact of these factors:

Compound NameMolecular FormulaRing SizeKey Structural Features
This compoundC₁₄H₂₄O₄16Two ether and two ketone groups. nih.gov
1,6-Dioxacyclododecane-7,12-dioneC₁₀H₁₆O₄12Two ether and two ketone groups. nih.gov
1,6-Dioxecane-2,7-dioneC₈H₁₂O₄10Two ether and two ketone groups. nih.gov
1,4-Dioxacyclohexadecane-5,16-dioneC₁₄H₂₄O₄16Two ether and two ketone groups with different positioning. chemicalbook.commolbase.com

This table is dynamically generated based on available data and may not be exhaustive.

The larger 16-membered ring of this compound, compared to its 12- and 10-membered counterparts, allows for greater flexibility and potentially different host-guest chemistry capabilities.

Computational Approaches to Conformational Landscape Mapping

Given the complexity and dynamic nature of macrocyclic conformations, computational methods are indispensable tools for mapping their potential energy surfaces. nih.govchemrxiv.org These approaches allow for the exploration of a wide range of possible conformations and the identification of low-energy, stable structures.

Several computational algorithms are employed for conformational searches of macrocycles, including: nih.gov

Distance Geometry (DG): This method has shown a significant advantage in exploring the conformational space of macrocycles. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of macrocycles over time, revealing how they flex and interconvert between different conformations. nih.gov

Inverse Kinematics: This is another algorithmic approach used for conformational sampling. nih.gov

Recent advancements have also seen the application of machine-learned interatomic potentials (MLIPs) to study the conformational landscape of macrocycles. chemrxiv.org These models can reproduce DFT relative conformer energies with high accuracy and can be integrated into metadynamics-based sampling frameworks to identify structures that closely match experimental observations. chemrxiv.org

For smaller, related systems like 1,3-dioxane, computational studies using ab initio molecular orbital theory and density functional theory (DFT) have been used to determine the energy differences and structural parameters of various conformers, such as the chair and twist forms. researchgate.net These studies provide a foundational understanding of the energetic preferences within dioxa-containing rings.

Supramolecular Interactions and Host-Guest Chemistry of Dioxa-Macrocycles

The field of supramolecular chemistry is built upon the foundation of non-covalent interactions between molecules, with macrocycles often playing the role of the "host" molecule. rsdjournal.orgfrontiersin.orgnih.govrsc.org Dioxa-macrocycles, including this compound, possess features that make them interesting candidates for host-guest chemistry.

The ability of macrocycles to form complexes with various guest molecules has led to their use in a wide array of applications, including the construction of functional materials like hydrogels and supramolecular polymers. frontiersin.orgresearchgate.net The binding behavior is dynamic and can often be tuned by external stimuli. nih.gov

While specific host-guest studies involving this compound are not extensively detailed in the provided context, the structural characteristics of this class of compounds suggest potential for interactions with various guest molecules. The field of host-guest chemistry is vast, with numerous examples of macrocycles like crown ethers, cyclodextrins, and calixarenes forming inclusion complexes. nih.govfrontiersin.orgresearchgate.netnih.govmdpi.com The study of dioxa-macrocycles contributes to this ever-expanding area of chemical science. rsdjournal.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1,6 Dioxacyclohexadecane 7,16 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. For 1,6-Dioxacyclohexadecane-7,16-dione, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each atom, while two-dimensional (2D) techniques can reveal the conformation of the 16-membered ring.

Due to the molecule's inherent symmetry, the number of unique signals in both ¹H and ¹³C NMR spectra is less than the total number of atoms, simplifying spectral interpretation. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms in the ester and ether functionalities.

Expected ¹H NMR Resonances:

Protons adjacent to ether oxygen (C-O-CH₂): These protons are expected to appear in a downfield region, typically around 4.2-4.4 ppm, due to the deshielding effect of the oxygen atom. smolecule.com

Protons alpha to the carbonyl group (O=C-CH₂): These methylene (B1212753) protons experience deshielding from the carbonyl group and are anticipated to resonate at approximately 2.5-2.8 ppm. smolecule.com

Other methylene protons (-(CH₂)ₙ-): The remaining protons within the alkane chains of the macrocycle would appear as complex multiplets in the more upfield region of the spectrum, generally between 1.3 and 1.7 ppm.

Expected ¹³C NMR Resonances:

Carbonyl carbon (C=O): The ester carbonyl carbons are the most downfield, typically appearing around 170-175 ppm.

Carbons adjacent to ether oxygen (C-O-CH₂): These carbons are deshielded and would likely resonate in the 60-70 ppm range.

Aliphatic carbons (-CH₂-): The carbons of the long methylene chains would be found in the 20-40 ppm range.

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be invaluable for conformational analysis. By detecting through-space correlations between protons, NOESY can help determine the three-dimensional folding of the macrocyclic ring in solution.

Table 1: Predicted NMR Chemical Shifts for this compound

NucleusPositionPredicted Chemical Shift (ppm)Notes
¹H-O-CH₂- (ether)~4.3Deshielded by adjacent oxygen.
¹H-C(=O)-CH₂-~2.6Deshielded by carbonyl group. smolecule.com
¹H-(CH₂)ₙ-1.3 - 1.7Standard aliphatic region.
¹³CC=O~174Characteristic for ester carbonyls.
¹³C-O-CH₂- (ether)~65Characteristic for carbons bonded to ether oxygen.
¹³C-C(=O)-CH₂-~34Alpha to carbonyl.
¹³C-(CH₂)ₙ-24 - 29Standard aliphatic region.

Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₄H₂₄O₄), high-resolution mass spectrometry (HRMS) can confirm its exact mass of 256.1675 Da. nih.gov

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecular ion (M⁺˙) is formed. This high-energy ion is prone to fragmentation, breaking at its weakest bonds to form smaller, charged fragments. libretexts.org The analysis of these fragments provides a "fingerprint" of the molecule's structure.

For a large macrocyclic diester like this compound, fragmentation is expected to occur primarily at the functional groups. smolecule.comlibretexts.org Common fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

Cleavage of the ester group: Fragmentation can occur at the C-O or O-C bonds of the ester linkage.

Ring-opening and subsequent fragmentation: The macrocycle can open, followed by the loss of neutral alkane or alkene fragments. cas.cn

While a specific mass spectrum for this compound is not widely published, the fragmentation of related lactones involves sequential losses of water and carbon monoxide. nih.gov The fragmentation pattern would likely show clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups from the alkane chains. libretexts.org

Table 2: Plausible Mass Fragments for this compound

m/zPossible Fragment IonFragmentation Pathway
256[C₁₄H₂₄O₄]⁺˙Molecular Ion (M⁺˙)
238[C₁₄H₂₂O₃]⁺˙Loss of H₂O
228[C₁₃H₂₄O₃]⁺˙Loss of CO
211[C₁₃H₂₃O₂]⁺Loss of -OCH₂CH₂-
115[C₆H₇O₂]⁺Cleavage of the macrocycle

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. These two methods are complementary and provide a robust fingerprint for a compound's structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its ester functional groups and hydrocarbon backbone. The most prominent and diagnostic peak is the carbonyl (C=O) stretching vibration, which is expected to be strong and sharp, appearing around 1730-1750 cm⁻¹. smolecule.comuc.edu Other key absorptions include:

C-H Stretching: Aliphatic C-H stretches from the methylene groups appear as strong bands in the 2850-3000 cm⁻¹ region. vscht.cz

C-O Stretching: The C-O bonds of the ester and ether linkages give rise to strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹. uc.edu

CH₂ Bending: Scissoring and rocking vibrations of the methylene groups appear around 1465 cm⁻¹ and in the 1375 cm⁻¹ region, respectively. vscht.cz

Raman Spectroscopy: Raman spectroscopy also detects these vibrations but with different intensities based on the change in polarizability of the bonds. While the C=O stretch is visible, C-C bond vibrations within the macrocyclic backbone are often more prominent in the Raman spectrum compared to the IR spectrum. researchgate.net The symmetric CH₂ stretching and bending modes are also readily observed. mdpi.com For esters, the C=O stretching vibration is a characteristic band. researchgate.net The intensity of Raman lines associated with C-H stretching vibrations often increases with the size of the alkyl chain. ias.ac.in

Table 3: Key Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeTechniqueExpected Intensity
2850-3000C-H Stretch (aliphatic)IR & RamanStrong vscht.cz
1730-1750C=O Stretch (ester)IR & RamanStrong (IR), Medium (Raman) smolecule.comuc.edu
~1465CH₂ ScissoringIRMedium vscht.cz
1000-1300C-O Stretch (ester/ether)IRStrong uc.edu
800-1000C-C StretchRamanMedium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal, it is possible to map the electron density and thus determine the exact positions of each atom in the molecule and in the crystal lattice.

For this compound, a single-crystal X-ray structure would provide unambiguous data on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles, confirming the connectivity.

Conformation: The exact solid-state conformation of the 16-membered ring, showing how it folds to minimize steric strain.

Crystal Packing: How individual molecules arrange themselves in the unit cell, revealing intermolecular interactions such as van der Waals forces that stabilize the crystal structure. researchgate.net

Table 4: Crystallographic Data (Illustrative for a Macrocyclic Ester)

ParameterDescriptionExample Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.a, b, c (Å); α, β, γ (°)
Z ValueNumber of molecules per unit cell.4
Bond Length (C=O)The distance between the carbon and oxygen of the carbonyl.~1.21 Å
Bond Angle (O-C-C)The angle between three connected atoms.~110°
Note: The values in this table are for illustrative purposes, as specific X-ray data for this compound is not publicly available.

Computational Chemistry and Theoretical Investigations of 1,6 Dioxacyclohexadecane 7,16 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1,6-Dioxacyclohexadecane-7,16-dione, DFT calculations can elucidate the distribution of electrons within the molecule, which is crucial for understanding its reactivity. The presence of two ester functional groups within the macrocyclic framework dictates the primary chemical reactivity of the compound. The carbonyl carbons in these ester groups act as electrophilic sites, making them susceptible to nucleophilic attack.

DFT calculations can provide quantitative measures of this reactivity, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.

Key parameters that can be determined from DFT calculations include:

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen atoms of the carbonyl groups are expected to have a higher electron density, while the carbonyl carbons will be electron-deficient.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, highlighting regions prone to electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the HOMO and LUMO are critical for predicting how the molecule will interact with other chemical species.

While specific DFT calculation results for this compound are not extensively published in readily available literature, the principles of DFT are regularly applied to similar macrocyclic compounds to understand their chemical behavior. For instance, studies on other macrocycles use DFT to calculate activation energies for reactions. diva-portal.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

The large and flexible 16-membered ring of this compound can adopt numerous conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed picture of the conformational landscape of the dione (B5365651).

Key insights from MD simulations include:

Conformational Flexibility: MD simulations can explore the different shapes the macrocycle can adopt in various environments, such as in a vacuum or in a solvent. This is crucial as the conformation can significantly influence its physical and chemical properties.

Interaction with Other Molecules: By simulating the dione in the presence of other molecules (e.g., water, organic solvents, or biological macromolecules), MD can predict how it will interact. This is particularly important for understanding its behavior in complex systems.

Thermodynamic Properties: MD simulations can also be used to calculate thermodynamic properties such as free energies of different conformations, providing a statistical understanding of the most probable shapes the molecule will assume.

The conformational complexity of macrocycles like this compound presents a challenge for computational docking methods, which aim to predict the binding mode of a ligand to a receptor. nih.gov Understanding the conformational dynamics through MD is a critical first step in accurately modeling these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Macrocyclic Diones

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. nih.govnih.gov For macrocyclic diones, QSAR can be a valuable tool for predicting their properties and activities without the need for extensive experimental testing. youtube.com

The general workflow of a QSAR study involves:

Data Set Collection: A set of macrocyclic diones with known activities or properties is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., from DFT), steric, or topological, among others.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Table 1: Predicted Physicochemical Properties for a Structurally Similar Compound, 1,6-Dioxacyclododecane-7,12-dione

PropertyPredicted AverageUnit
Polarizability19.7ų
Henry's Law1.91e-9atm-m³/mole
Boiling Point339°C
Flash Point195°C
Melting Point59.0°C
Molar Refractivity49.6cm³/mol
Molar Volume188cm³/mol
Viscosity4.58cP
Surface Tension33.4dyne/cm
Density1.08g/cm³
LogD at pH 5.51.29
LogD at pH 7.41.29
Vapor Pressure8.71e-5mmHg
Water Solubility7.27e-2g/L
Index of Refraction1.44
LogKoa: Octanol-Air7.37
LogKow: Octanol-Water1.21

Data sourced from EPA CompTox Chemicals Dashboard for DTXSID70228330. epa.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that connect reactants and products. For this compound, this can involve modeling its synthesis or its reactions with other chemical species.

Methods for predicting reaction pathways include:

Potential Energy Surface (PES) Scans: By systematically changing the geometry of the reacting molecules (e.g., the distance between two reacting atoms), a potential energy surface can be mapped out. This allows for the identification of energy minima (reactants and products) and saddle points (transition states).

Transition State Optimization: Once an approximate transition state structure is found, specialized algorithms can be used to locate the exact saddle point on the potential energy surface. github.io Common methods include the Synchronous Transit-Guided Quasi-Newton (STQN) methods like QST2 and QST3. github.io

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is correct for the reaction of interest. github.io

The synthesis of macrocycles like this compound often involves cyclization reactions. Predicting the transition states for these reactions can provide valuable information about the reaction mechanism and help in optimizing reaction conditions. For example, DFT calculations have been used to investigate the energy requirements for the macrocyclization of other complex molecules. diva-portal.org

Structure Activity Relationships in 1,6 Dioxacyclohexadecane 7,16 Dione Derivatives

Systematic Modification of the Macrocyclic Skeleton

Systematic modification of the 1,6-Dioxacyclohexadecane-7,16-dione skeleton is a key strategy to modulate its physicochemical properties. These modifications can include altering the ring size, introducing heteroatoms, and varying the length and nature of the hydrocarbon chains.

Ring Size Alteration: The 16-membered ring of this compound imparts a specific conformational flexibility and a pre-organized structure for potential molecular interactions. Altering the ring size, for instance, to a smaller 12-membered ring like 1,6-Dioxacyclododecane-7,12-dione, significantly impacts properties such as solubility and stability. Larger ring structures may offer different binding affinities and thermal properties.

Introduction of Heteroatoms: The replacement of carbon atoms within the macrocyclic backbone with other heteroatoms, such as nitrogen or sulfur, can dramatically change the electronic and binding properties of the molecule. For example, the introduction of nitrogen atoms can create sites for metal ion chelation, a property not inherent to the parent dione (B5365651).

Modification of Aliphatic Chains: The hydrocarbon chains connecting the ester functionalities can be systematically varied. Increasing or decreasing the chain length, or introducing unsaturation or branching, would affect the molecule's lipophilicity, melting point, and conformational freedom. These modifications are crucial for tuning the material properties when the dione is used as a monomer or additive in polymers.

Below is a comparative table of this compound and a related, smaller macrocycle.

Compound NameCAS NumberMolecular FormulaKey Structural Difference
This compound58296-43-8C₁₄H₂₄O₄16-membered ring
1,6-Dioxacyclododecane-7,12-dione777-95-7C₁₀H₁₆O₄12-membered ring

Investigation of Substituent Effects on Reactivity and Molecular Interactions

The reactivity of this compound is primarily centered around its two ester functional groups. The introduction of substituents at various positions on the macrocyclic ring can profoundly influence the reactivity of these ester groups and the nature of intermolecular interactions.

Electronic Effects: Electron-withdrawing or electron-donating substituents can alter the electrophilicity of the carbonyl carbons in the ester groups. For instance, the introduction of electronegative atoms could enhance the susceptibility of the carbonyls to nucleophilic attack, a key reaction in polymerization and degradation pathways. The carbonyl groups themselves act as electrophilic sites, making the molecule susceptible to reactions with nucleophiles.

Steric Effects: The size and placement of substituents can sterically hinder or facilitate reactions. Bulky substituents near the ester linkages could protect them from hydrolysis, thereby increasing the compound's stability. Conversely, substituents that enforce a specific conformation might enhance reactivity by pre-organizing the molecule for a particular reaction.

Intermolecular Interactions: Substituents can introduce new non-covalent interaction sites, such as hydrogen bonding or dipole-dipole interactions. These interactions are critical in determining the material properties of polymers derived from this macrocyclic dione, including their crystallinity, melting point, and mechanical strength. The inherent polarity from the ester groups already contributes to intermolecular cohesion.

The following table outlines the computed physicochemical properties of the parent compound, which would be altered by the introduction of various substituents.

PropertyValue
Molecular Weight256.34 g/mol nih.gov
XLogP33.2 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov
Rotatable Bond Count2 nih.gov
Exact Mass256.16745924 Da nih.gov
Polar Surface Area52.6 Ų nih.gov

Rational Design Principles for Functional Macrocyclic Diones

The rational design of functional macrocyclic diones like this compound involves a purpose-driven approach to molecular modification. The goal is to create new derivatives with enhanced or novel functionalities for specific applications.

Designing for Polymer Applications: When designing derivatives for use as monomers in biodegradable polyesters, key considerations include the desired thermal and mechanical properties of the final polymer. For example, incorporating more rigid structural elements into the macrocycle could increase the glass transition temperature of the resulting polymer. The parent compound is noted for its use as a plasticizer and polymer additive.

Designing for Biological Activity: While the biological activity of this compound is not well-documented, principles of rational drug design could be applied to explore its potential. This would involve identifying a biological target and then modifying the macrocycle to optimize its binding affinity and selectivity for that target. This could include introducing specific functional groups to interact with amino acid residues in a protein's binding site.

Computational Modeling in Design: Modern rational design heavily relies on computational chemistry. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can predict how structural modifications will affect the molecule's conformation, reactivity, and interaction with other molecules. This in-silico approach allows for the screening of a large number of potential derivatives before undertaking their synthesis, saving time and resources.

The design of functional macrocycles is a multi-step process that integrates synthetic chemistry with computational modeling and functional testing to achieve molecules with desired properties.

Interactions of 1,6 Dioxacyclohexadecane 7,16 Dione Within Broader Biological and Environmental Systems Mechanistic Focus

Biotransformation Pathways and metabolite Identification (General)

The biotransformation of 1,6-dioxacyclohexadecane-7,16-dione, a macrocyclic lactone, primarily occurs in the liver, within cells known as hepatocytes. nih.gov However, the enzymes responsible for these transformations can also be found in extrahepatic tissues such as the intestine, kidneys, and lungs. nih.gov The process involves a series of enzymatic reactions categorized into Phase I, II, and III. nih.gov

Phase I reactions introduce or expose functional groups on the parent compound. In the case of this compound, which is an ester, the primary Phase I reaction is hydrolysis. researchgate.netacs.org This reaction cleaves the ester bonds, resulting in the formation of a linear hydroxy acid.

Following Phase I, the metabolites undergo Phase II conjugation reactions. These reactions add endogenous hydrophilic groups to the metabolite, creating a larger, more polar compound that is water-soluble and can be readily excreted from the body. nih.gov Common conjugation reactions include glucuronidation, sulfation, acetylation, and conjugation with amino acids like glycine, taurine, and glutamic acid. nih.gov

The final stage is Phase III, where the conjugated metabolites are transported out of the cells and into the bloodstream or bile for excretion. nih.gov P-glycoprotein (P-gp) is an example of an efflux transporter involved in this phase. nih.gov The majority of macrocyclic lactones are excreted in the feces, with the rate of excretion varying depending on the specific compound's properties. apvma.gov.auyoutube.com

Microbial Degradation Mechanisms

The microbial degradation of this compound, an aliphatic polyester (B1180765), is a complex process influenced by various environmental factors and microbial enzymatic activity. encyclopedia.pubmdpi.com The primary mechanism of degradation is the enzymatic cleavage of the ester linkages in the polymer chain. researchgate.netencyclopedia.pub

Microorganisms such as bacteria and fungi produce extracellular enzymes, primarily lipases and esterases, that catalyze the hydrolysis of the ester bonds. researchgate.netmdpi.com This process, known as surface erosion, occurs at the surface of the material because the large enzyme molecules cannot penetrate the polymer matrix. rsc.org This leads to a reduction in the material's weight without a significant change in the molar mass of the bulk polymer. rsc.org

The efficiency of microbial degradation is dependent on several factors, including the polymer's chemical structure and physical properties like molecular weight, crystallinity, and glass transition temperature (Tg). rsc.org Polymers with a lower molecular weight (less than 10,000 Da) are more susceptible to microbial attack. researchgate.net Environmental conditions such as temperature, pH, and humidity also play a crucial role. mdpi.com For instance, industrial composting environments, with their higher temperatures and moisture content, can significantly accelerate the degradation process. rsc.org

Enzyme-Substrate Interactions and Catalytic Analogues

The enzymatic hydrolysis of this compound is a key process in its biodegradation. Lipases, a class of hydrolases, are particularly effective in catalyzing the cleavage of the ester bonds within this macrocyclic lactone. researchgate.netmdpi.com

Enzyme-Substrate Interactions:

Candida antarctica Lipase (B570770) B (CALB): CALB is a highly efficient and stable lipase used extensively in biocatalysis. viamedica.plresearchgate.net It belongs to the α/β-hydrolase fold family and possesses a catalytic triad (B1167595) of serine, asparagine/glutamate, and histidine in its active site. nih.gov Unlike many other lipases, CALB does not have a "lid" structure covering its active site, which may contribute to its high activity. researchgate.netnih.gov The interaction between the ester groups of this compound and the active site of CALB facilitates the hydrolytic cleavage of the ester bond. The native form of CALB is active in a pH range of 6-10. viamedica.pl

Catalytic Analogues:

The synthesis of macrocyclic lactones and related compounds often involves the use of various catalysts. While not direct analogues for the degradation of this compound, these catalysts are crucial in the synthesis of similar structures.

Molybdate (B1676688) Ions: In one-pot syntheses, molybdate ions have been used to catalyze the conversion of allylic hydroperoxides into ketones, a key step in the synthesis of certain cyclic compounds. mdpi.com

Gold (I) Catalysts: Gold (I) catalyzed cyclization has been employed for the synthesis of substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. mdpi.com

Palladium Catalysts: Palladium-catalyzed arylation has been used in the synthesis of pyridopyrazine-1,6-dione γ-secretase modulators. researchgate.net

Table 1: Key Enzymes and Catalysts in the Transformation of this compound and its Analogues
Enzyme/Catalyst Role Mechanism of Action Relevant Compounds
Lipases (e.g., CALB) BiodegradationHydrolysis of ester bondsThis compound, other polyesters
Molybdate Ions SynthesisCatalyzes conversion of allylic hydroperoxides to ketonesCyclic ketones
Gold (I) Catalysts SynthesisCatalyzes cyclization reactionsSubstituted dioxaspiro-diones
Palladium Catalysts SynthesisCatalyzes arylation reactionsPyridopyrazine-1,6-diones

Environmental Persistence and Degradation Kinetics in Abiotic Systems

The environmental persistence of this compound is influenced by both abiotic and biotic degradation processes. encyclopedia.pub As an aliphatic polyester, its degradation in abiotic systems is primarily driven by chemical hydrolysis. encyclopedia.pub

Abiotic Degradation Mechanisms:

Hydrolytic Degradation: This is a major abiotic degradation pathway for polyesters. encyclopedia.pub Water molecules penetrate the polymer and cleave the susceptible ester bonds, leading to a reduction in molecular weight and mass. encyclopedia.pub This process can occur through bulk erosion, where water penetrates the entire material, or surface erosion. encyclopedia.pub The rate of hydrolysis is influenced by factors such as temperature and pH. mdpi.comacs.org For instance, alkaline conditions can accelerate the hydrolytic degradation of polyesters. acs.org

Thermal Degradation: At elevated temperatures, thermal degradation becomes a significant mechanism, with its rate often exceeding that of hydrolysis. encyclopedia.pub

Photodegradation: Exposure to UV light can also lead to the cleavage and degradation of the polymer chains. mdpi.com

Degradation Kinetics:

The rate of degradation is dependent on the polymer's properties and environmental conditions. mdpi.comrsc.org Factors that increase the surface area available for attack, such as mechanical degradation, can enhance the rate of subsequent biotic degradation. encyclopedia.pub The degradation process can be monitored by measuring changes in mechanical properties, mass loss, and molecular weight. encyclopedia.pub

Table 2: Factors Influencing the Abiotic Degradation of this compound
Factor Effect on Degradation Mechanism
Water Increases degradationHydrolytic cleavage of ester bonds
High Temperature Increases degradationAccelerates hydrolysis and thermal degradation
pH Influences degradation rateAlkaline conditions can accelerate hydrolysis
UV Radiation Increases degradationPhotolytic cleavage of polymer chains

Advanced Materials Science and Specialty Chemical Applications of 1,6 Dioxacyclohexadecane 7,16 Dione

Role as a Monomer in Polymer Synthesis for Novel Polyester (B1180765) Architectures

1,6-Dioxacyclohexadecane-7,16-dione functions as a key monomer in the synthesis of novel polyesters, primarily through ring-opening polymerization (ROP). ROP is a versatile method for producing polymers with well-defined architectures and properties. nih.govrsc.org The large, 16-membered ring structure of this monomer influences the resulting polymer's characteristics, such as its thermal and mechanical properties.

The polymerization of cyclic esters like this compound offers an alternative to traditional polycondensation methods, which can sometimes be limited in achieving high molecular weights. researchgate.net The ROP of this monomer can be initiated by various catalytic systems, including enzymatic and chemical catalysts, allowing for the creation of polyesters with tailored microstructures. researchgate.netnih.gov Research into the ROP of similar cyclic ester amides has shown that the process often follows a first-order reaction with respect to the monomer, proceeding via a coordination-insertion mechanism analogous to lactone polymerization. researchgate.net This control over the polymerization process is crucial for developing complex polymer architectures, such as block copolymers, by incorporating other monomers or functional telechelic polymers. researchgate.net

Enzyme-catalyzed ROP (eROP) has emerged as an environmentally friendly alternative for polyester synthesis. nih.govnih.gov Lipases, such as Novozym 435, are effective catalysts for the ROP of cyclic monomers. nih.gov Studies have indicated that long-chain monomers, such as those derived from sebacic acid, are readily polymerized via enzymatic methods, suggesting the suitability of this compound for these green synthesis routes. nih.gov

Table 1: Polymerization Characteristics of Cyclic Monomers

CharacteristicDescriptionRelevance to this compound
Polymerization Method Ring-Opening Polymerization (ROP) is the primary route for synthesizing polyesters from cyclic ester monomers. nih.govrsc.orgEnables the creation of high molecular weight polyesters with controlled architectures.
Catalysis Can be initiated by chemical catalysts (e.g., tin-based) or enzymes (e.g., lipases). researchgate.netnih.govOffers versatility in synthesis, including green, bio-catalyzed routes.
Mechanism Typically proceeds via a coordination-insertion mechanism, allowing for controlled chain growth. researchgate.netFacilitates the design of polymers with specific microstructures and block copolymer architectures.
Monomer Reactivity Long-chain monomers are often more amenable to polymerization, leading to high molecular weight polymers. nih.govAs a derivative of sebacic acid, it is expected to exhibit favorable polymerization kinetics.

Application in Biodegradable Polymer Films and Packaging Materials

The polyesters derived from this compound are of significant interest for applications in biodegradable materials, particularly for films and packaging. The global concern over plastic pollution has spurred research into aliphatic polyesters as sustainable alternatives to non-degradable plastics. researchgate.net Polymers synthesized from this monomer contribute to the development of materials that combine functionality with environmental compatibility.

Polyesters based on diols and dicarboxylic acids, such as the constituents of this compound, are known for their biodegradability. researchgate.net These materials can be used as alternatives to conventional polymers in packaging applications. For instance, related polyesters like Poly(butylene adipate-co-terephthalate) (PBAT) are already used for flexible packaging films due to their excellent mechanical properties and biodegradability. researchgate.net The incorporation of monomers like this compound can be used to tune the properties of such copolyesters, enhancing their processability and performance.

The compound itself has been identified in studies related to food packaging materials, where it may be used in the formulation of polyurethane adhesives for multilayer packaging. smolecule.com Its presence highlights its role in the broader materials ecosystem for packaging, where components must be assessed for their properties and potential to migrate. smolecule.com The development of biodegradable polymers from renewable or strategically designed monomers is a key area of research, with the goal of creating materials that possess good mechanical strength and thermal stability while being susceptible to environmental degradation. researchgate.netmdpi.com

Table 2: Properties of Biodegradable Polyesters

PropertySignificance in Packaging ApplicationsContribution of this compound
Biodegradability Reduces environmental persistence and plastic pollution. researchgate.netForms aliphatic polyester chains susceptible to hydrolytic and enzymatic degradation.
Mechanical Strength Ensures durability and integrity of packaging films. researchgate.netThe long-chain nature of the sebacic acid component can contribute to flexibility and toughness.
Thermal Stability Important for processing and storage of packaged goods. researchgate.netThe specific melting point and crystallinity of the resulting polymer can be tailored by copolymerization.
Biocompatibility Crucial for food contact and biomedical applications. mdpi.comAliphatic polyesters are generally known for their good biocompatibility. researchgate.net

Utilization in Specialty Chemical Formulations and Materials

Beyond its role as a monomer, this compound is utilized in various specialty chemical formulations. It is primarily studied for its role as a plasticizer and a polymer additive. Plasticizers are added to polymers to increase their flexibility and durability. The large and flexible 16-membered ring structure of this compound can effectively disrupt polymer chain packing, leading to a softer and more processable material.

Development of Bio-inspired Catalysts and Materials

The synthesis and polymerization of this compound are relevant to the field of bio-inspired materials and catalysis. The use of enzymes, particularly lipases, to catalyze the ring-opening polymerization of cyclic esters is a prime example of a bio-inspired approach to polymer synthesis. nih.gov This method mimics natural processes to create polymers under mild reaction conditions, avoiding the need for high temperatures and potentially toxic metal catalysts often used in traditional chemical synthesis. nih.gov

The resulting polyesters, being biodegradable, are themselves a form of bio-inspired material designed to integrate into natural biogeochemical cycles. The structure of this compound, derived from naturally occurring or synthetically produced dicarboxylic acids and diols, allows for the creation of polymers that can be broken down by microorganisms. researchgate.netmdpi.com This aligns with the principles of green chemistry and sustainable materials design. Furthermore, the study of macrocyclic compounds provides insights into molecular recognition and self-assembly, which are fundamental concepts in the development of new catalysts and functional materials.

Integration into Functionalized Polymer Systems

This compound can be integrated into functionalized polymer systems to impart specific properties. Through copolymerization with other monomers, it is possible to create materials that are not only biodegradable but also possess tailored functionalities. For example, by controlling the monomer feed ratio during ROP, block copolymers can be synthesized. researchgate.net This allows for the combination of the properties of the polyester segment derived from this compound with those of other polymer blocks, leading to materials with unique phase-separated morphologies and performance characteristics. researchgate.net

The ability to functionalize polymers is critical for advanced applications. For instance, incorporating monomers with active side groups or creating block copolymers can enhance properties like drug-loading capacity in biomedical applications, improve barrier properties in packaging, or modify surface characteristics for better biocompatibility. researchgate.netresearchgate.net The use of this compound as a building block provides a platform for creating these sophisticated, functionalized polymer systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.